

NVP-BEZ235: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

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Compound of Interest		
Compound Name:	Dactolisib	
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Abstract

NVP-BEZ235, also known as **Dactolisib**, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] As a synthetic imidazo[4,5-c]quinoline derivative, it competitively binds to the ATP-binding cleft of these key enzymes in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[1][2] This hyperactivation can stem from various genetic alterations, including mutations in the p110α catalytic subunit of PI3K or inactivation of the tumor suppressor PTEN.[3] NVP-BEZ235 has demonstrated significant antitumor activity in a wide range of preclinical cancer models, both in vitro and in vivo, by inducing cell cycle arrest, promoting apoptosis, and inhibiting proliferation.[2][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of NVP-BEZ235, including detailed experimental protocols and a summary of its quantitative biological data.

Discovery and Rationale

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent deregulation in various cancers has made it a prime target for therapeutic intervention.[3] While early inhibitors targeting mTOR, such as rapamycin and its analogs (rapalogs), showed some clinical efficacy,



their mechanism of action through allosteric inhibition of mTOR complex 1 (mTORC1) can lead to a feedback activation of Akt, potentially limiting their antitumor effects.[6][7]

This led to the development of second-generation mTOR inhibitors that target the kinase domain of mTOR, as well as dual inhibitors that simultaneously target both PI3K and mTOR. NVP-BEZ235 emerged from a medicinal chemistry program aimed at identifying potent and selective inhibitors of this pathway.[8] Its dual inhibitory action is designed to provide a more comprehensive blockade of the PI3K/Akt/mTOR signaling cascade, overcoming the feedback activation of Akt observed with mTORC1-specific inhibitors.[3][7]

Synthesis of NVP-BEZ235

The synthesis of NVP-BEZ235 involves a multi-step process. A key precursor is 4-(4-aminophenyl)-3-morpholinone. The overall synthesis of the final compound, 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile, is detailed in patent literature.

Synthesis of a Key Precursor: 4-(4-Aminophenyl)-3-morpholinone

A common route for the synthesis of this intermediate is described in patent WO-A 01/47919 and involves the following steps[9]:

- Reaction of 2-anilinoethanol with chloroacetyl chloride: This step forms 4-phenyl-3-morpholinone.
- Nitration of 4-phenyl-3-morpholinone: The product from the previous step is nitrated to yield 4-(4-nitrophenyl)-3-morpholinone.[9]
- Reduction of the nitro group: The nitro group of 4-(4-nitrophenyl)-3-morpholinone is reduced to an amino group to give the final precursor, 4-(4-aminophenyl)-3-morpholinone.[9]

Mechanism of Action

NVP-BEZ235 functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases.[1] By binding to the ATP-binding cleft of these enzymes, it blocks their catalytic activity, thereby

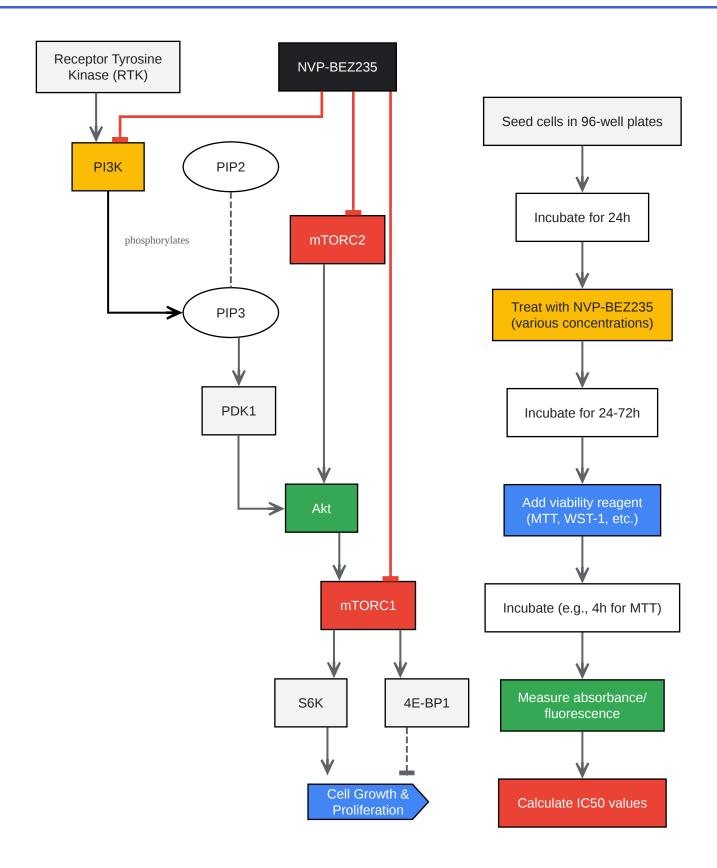




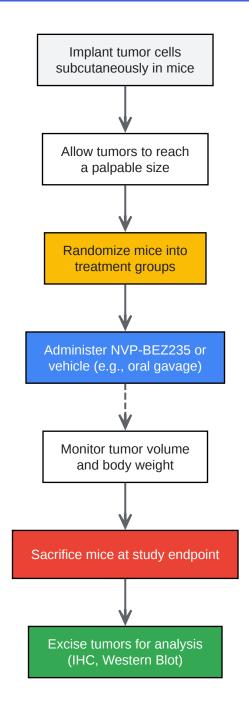


inhibiting the phosphorylation of their downstream substrates.[2] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway.









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